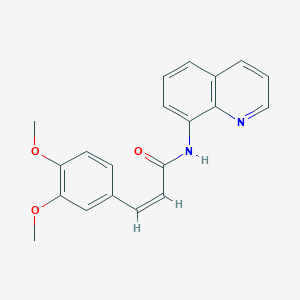![molecular formula C23H19N3O2 B496829 3'-(2,6-dimethylphenyl)-1,2',3,3'-tetrahydrospiro[2H-indole-3,2'-quinazoline]-2,4'(1'H)-dione](/img/structure/B496829.png)
3'-(2,6-dimethylphenyl)-1,2',3,3'-tetrahydrospiro[2H-indole-3,2'-quinazoline]-2,4'(1'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(2,6-dimethylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that features a spiro linkage between an indole and a quinazoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,6-dimethylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common approach is the Fischer indolization reaction, which forms the indole ring system. This is followed by a cyclization reaction to form the quinazoline ring. The spiro linkage is then introduced through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.
Analyse Chemischer Reaktionen
Types of Reactions
3’-(2,6-dimethylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while substitution reactions can introduce a variety of substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3’-(2,6-dimethylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 3’-(2,6-dimethylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with molecular targets such as enzymes or receptors. The indole and quinazoline moieties can interact with biological macromolecules, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
What sets 3’-(2,6-dimethylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione apart is its spiro linkage, which imparts unique structural and electronic properties. This spiro configuration can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3'-(2,6-dimethylphenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-14-8-7-9-15(2)20(14)26-21(27)16-10-3-5-12-18(16)25-23(26)17-11-4-6-13-19(17)24-22(23)28/h3-13,25H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIQWRNNGXHAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopropyl-3-[2-(4-ethylphenoxy)ethyl]thiourea](/img/structure/B496750.png)
![1-[2-(2-Chlorophenoxy)ethyl]-3-cyclopropylthiourea](/img/structure/B496751.png)
![4-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-benzylbenzamide](/img/structure/B496753.png)
![2,5-dimethoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B496754.png)
![N-[2-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B496755.png)
![4-(DIMETHYLSULFAMOYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B496758.png)
![Butyl 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B496759.png)
![1-[(4-Phenylpiperazino)sulfonyl]anthra-9,10-quinone](/img/structure/B496761.png)
![1-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B496762.png)
![N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B496763.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B496764.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B496765.png)
![1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B496769.png)
